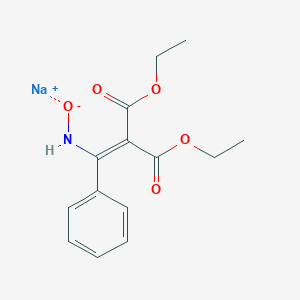

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

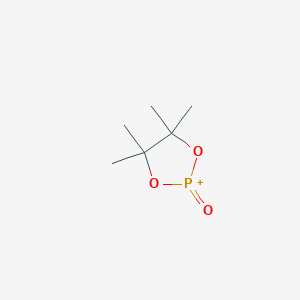

Oximes are a class of compounds in medicinal chemistry, renowned for their widespread applications as antidotes for organophosphate (OP) poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives . These hydroxy-imine derivatives are known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Molecular Structure Analysis

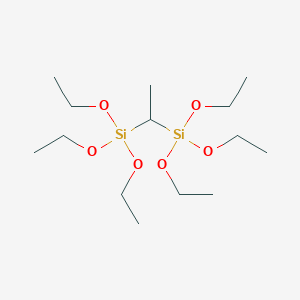

Oximes have a general structure of R1R2C=NOH, where R1 and R2 can be any organic groups . The specific molecular structure of “Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt” is not available in the literature I have access to.

Wissenschaftliche Forschungsanwendungen

Herbicide Application

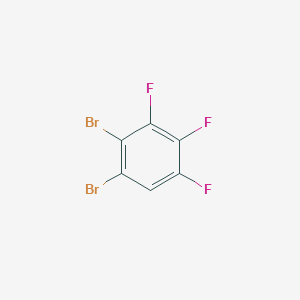

Bromoxynilphenol, also known as Bromoxynil, is a widely used herbicide. It is registered in Canada for commercial use to control a broad spectrum of annual broadleaf weeds in food and feed crops including alfalfa, corn, wheat, onions, garlic, carrots, and several seedling grasses .

Research in Developmental Toxicity

Bromoxynil has been evaluated for its developmental toxicity in Sprague-Dawley rats and Swiss-Webster mice . This research can help understand the potential risks and safety measures needed when using this compound.

Magnetic Nanoparticles Coating

Sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate has been used in the coating of magnetic nanoparticles. These nanoparticles were then used as an adsorbent for dispersive-magnetic solid-phase extraction and determination of palladium in soil samples .

Synthesis of Other Compounds

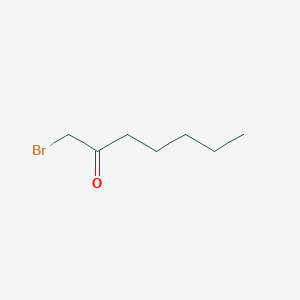

This compound can be used in the synthesis of other compounds. For example, it can be used in the reaction of nitrites such as isoamyl nitrite with compounds containing an acidic hydrogen atom .

FDA-Approved Oximes

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt belongs to the class of oximes. Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Antibacterial Applications

Oximes, including Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, have been known for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Wirkmechanismus

Bromoxynilphenol, also known as sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate or Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt, is a widely used herbicide . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Bromoxynilphenol is the enzyme photosystem II, which is essential for the light-dependent reactions of photosynthesis . Photosystem II is responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

Bromoxynilphenol works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, Bromoxynilphenol disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by Bromoxynilphenol affects the light-dependent reactions of photosynthesis, a crucial biochemical pathway in plants . This disruption in photosynthesis leads to a rapid depletion of the plant’s energy reserves, resulting in the death of the plant .

Result of Action

The primary result of Bromoxynilphenol’s action is the death of the targeted weeds . By inhibiting photosynthesis, the compound depletes the plant’s energy reserves, leading to its death . It is highly toxic to mammals and is an endocrine disrupter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromoxynilphenol. For instance, its potential for leaching to groundwater is considered low, suggesting that soil composition can impact its mobility .

Eigenschaften

IUPAC Name |

sodium;diethyl 2-[(oxidoamino)-phenylmethylidene]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16NO5.Na/c1-3-19-13(16)11(14(17)20-4-2)12(15-18)10-8-6-5-7-9-10;/h5-9,15H,3-4H2,1-2H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQUOMIBMARNCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)N[O-])C(=O)OCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16NNaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910904 |

Source

|

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl alpha-(ethoxyhydroxymethylene)-beta-oxohydrocinnamate beta-oxime, sodium salt | |

CAS RN |

1089-84-5 |

Source

|

| Record name | Hydrocinnamic acid, alpha-(ethoxyhydroxymethylene)-beta-oxo-, ethyl ester, beta-oxime, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium {[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-phenylprop-1-en-1-yl]amino}oxidanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)

![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)